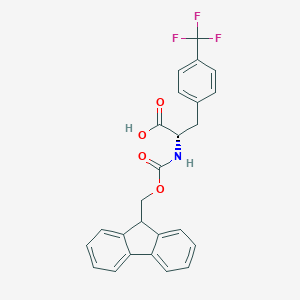

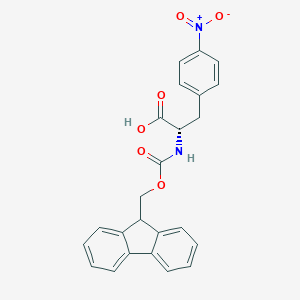

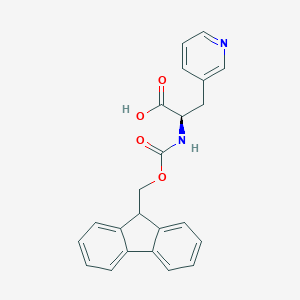

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Vue d'ensemble

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, or “R-FMPP” for short, is a synthetic organic compound that has been widely studied and used in scientific research. R-FMPP is a member of the class of compounds known as “amino acids”, which are organic compounds that contain both an amine group and a carboxylic acid group. R-FMPP has been found to possess a number of unique properties, including the ability to bind to certain proteins and to act as a neurotransmitter. These properties make R-FMPP an attractive tool for use in a variety of scientific research applications.

Applications De Recherche Scientifique

Hydrogel Formation

FMOC-D-3-PAL-OH, like other fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids, has been used to construct hydrogels . These hydrogels find a wide range of applications due to their pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability .

Drug Delivery

The hydrogels formed by FMOC-D-3-PAL-OH can be used as drug carriers . The pH-controlled ambidextrous gelation of these hydrogels makes them suitable for delivering drugs in a controlled manner .

Dye Removal

The hydrogels formed by FMOC-D-3-PAL-OH have dye removal properties . This makes them useful in applications where there is a need to remove dyes from solutions .

Cell Viability

The hydrogels formed by FMOC-D-3-PAL-OH have been shown to support cell viability . This makes them suitable for use in tissue engineering and other biomedical applications where cell viability is important .

Tissue Engineering

Fmoc-derivatives of series K, which include FMOC-D-3-PAL-OH, have been shown to form hydrogels that can fully support cell adhesion, survival, and duplication . This makes them potential materials for tissue engineering .

Organic Synthesis

FMOC-D-3-PAL-OH is an organic synthesis intermediate and pharmaceutical intermediate, and can be used in laboratory organic synthesis processes and chemical pharmaceutical research and development processes .

Life Science Research

FMOC-D-3-PAL-OH is a useful organic compound for related research in the field of life sciences .

Biomedical Applications

Peptide-based hydrogels (PHGs), which can be formed by FMOC-D-3-PAL-OH, are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They can be used as diagnostic tools for imaging .

Mécanisme D'action

Target of Action

FMOC-D-3-PAL-OH, also known as ®-N-Fmoc-(3-pyridyl)alanine, Fmoc-D-3-Pyridylalanine, Fmoc-3-(3-pyridyl)-D-alanine, or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules .

Mode of Action

The compound acts by protecting the amine group during organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathway primarily involved is the synthesis of peptides and other organic compounds . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the sequential addition of amino acids without unwanted side reactions .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of FMOC-D-3-PAL-OH’s action is the successful synthesis of peptides and other organic compounds with protected amine groups . This allows for the controlled formation of peptide bonds without interference from side reactions .

Action Environment

The action of FMOC-D-3-PAL-OH is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the reaction environment plays a crucial role in the efficacy and stability of this compound .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLPMTXRCLXOJO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid | |

CAS RN |

142994-45-4 | |

| Record name | Fmoc-D-3-Pyridylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNS3JR7DYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.